LX2931

Description

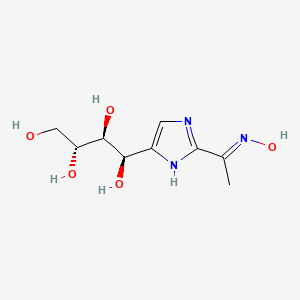

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3R)-1-[2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1H-imidazol-5-yl]butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O5/c1-4(12-17)9-10-2-5(11-9)7(15)8(16)6(14)3-13/h2,6-8,13-17H,3H2,1H3,(H,10,11)/b12-4+/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXVYJYMZLDINS-RSWLNLDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=NC=C(N1)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=NC=C(N1)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948840-25-3 | |

| Record name | LX 2931 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0948840253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LX-2931 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LX-2931 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5AGI979T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LX2931: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LX2931 is a novel, orally bioavailable small molecule inhibitor of sphingosine-1-phosphate (S1P) lyase, an enzyme that plays a critical role in modulating immune responses. Developed by Lexicon Pharmaceuticals, this compound was investigated as a potential therapeutic agent for autoimmune disorders, particularly rheumatoid arthritis (RA). This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound. It is intended to be a comprehensive resource, incorporating detailed experimental methodologies, quantitative data presented in tabular format, and visualizations of key biological pathways and experimental workflows.

Introduction: Targeting Sphingosine-1-Phosphate Signaling in Autoimmune Disease

The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of lymphocyte trafficking. A concentration gradient of S1P exists between the blood and secondary lymphoid organs, which is essential for the egress of lymphocytes from these tissues. Sphingosine-1-phosphate lyase (S1PL) is the enzyme responsible for the irreversible degradation of S1P, thereby maintaining this crucial gradient.

Inhibition of S1PL leads to an accumulation of S1P in lymphoid tissues, which in turn disrupts the S1P gradient and prevents the egression of lymphocytes. This sequestration of lymphocytes in the lymph nodes reduces the number of circulating lymphocytes, thereby mitigating the autoimmune response. This mechanism of action formed the basis for the development of this compound as a potential treatment for rheumatoid arthritis and other autoimmune conditions.[1]

Discovery of this compound

The discovery of this compound originated from medicinal chemistry efforts centered on analogs of 2-acetyl-4(5)-(1(R),2(S),3(R),4-tetrahydroxybutyl)-imidazole (THI), a known inhibitor of S1PL.[1] The development program aimed to identify novel compounds with improved potency, selectivity, and pharmacokinetic properties. This effort led to the identification of (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime, designated as this compound.[1]

Drug Discovery Workflow

The discovery of this compound followed a structured drug discovery process, beginning with target identification and validation, followed by lead discovery and optimization, and culminating in preclinical and clinical development.

Synthesis of this compound

The synthesis of this compound, (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime, is a multi-step process. While the detailed, step-by-step experimental protocol from the primary literature's supplementary information or a specific patent is not publicly available, the general synthetic route has been described.[1] The synthesis involves the formation of the imidazole core followed by the introduction of the tetrahydroxybutyl side chain and subsequent conversion of the acetyl group to an oxime.

A detailed experimental protocol for a similar synthesis of oxime derivatives involves the reaction of a ketone with hydroxylamine hydrochloride.[2] The O-alkylation of the resulting oxime can then be achieved using various alkyl halides.[2]

Mechanism of Action: S1P Signaling Pathway

This compound is a functional inhibitor of S1P lyase. It is important to note that this compound itself does not directly inhibit the catalytic activity of S1PL in biochemical assays at concentrations up to 100 µM. It is believed to be a pro-drug that is converted to an active metabolite in vivo, which then inhibits the enzyme. This inhibition leads to an accumulation of S1P in lymphoid tissues, disrupting the natural S1P gradient between these tissues and the circulatory system. This disruption prevents the egress of lymphocytes, leading to their sequestration in the lymphoid organs and a reduction in circulating lymphocytes.

Preclinical Data

This compound demonstrated significant anti-inflammatory activity in preclinical models of arthritis and inflammation.[3]

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

The efficacy of this compound was evaluated in a murine model of collagen-induced arthritis (CIA), which shares many pathological features with human rheumatoid arthritis. Oral administration of this compound resulted in a therapeutic effect in this model.[1]

Table 1: Preclinical Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Model

| Parameter | Result | Reference |

| Model | Collagen-Induced Arthritis (CIA) in mice | [1] |

| Treatment | Oral administration of this compound | [1] |

| Outcome | Therapeutic effect observed | [1] |

Note: Specific quantitative data such as mean arthritis scores and paw swelling measurements were not detailed in the available literature.

Clinical Development

This compound advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trial

A Phase I single ascending-dose trial was conducted in healthy volunteers.[4] The study assessed seven dose levels of this compound, ranging from 10 mg to 180 mg.[4] The results demonstrated a potent, dose-dependent, and reversible reduction in circulating lymphocytes.[1][4] A maximal effect on lymphocyte counts was observed approximately 24 hours after dosing.[4] The compound was generally well-tolerated at all dose levels.[1]

Table 2: Phase I Clinical Trial - Dose-Dependent Reduction in Lymphocyte Count

| Dose of this compound | Approximate Mean Reduction in Lymphocyte Count | Reference |

| Placebo | ~0% | [2] |

| Low Doses | ~10-20% | [2] |

| 125 mg | ~50% | [2] |

| 180 mg | ~50% | [1][5] |

Note: The data in this table is an approximation based on graphical representations in the cited literature. A precise numerical table was not available.

Phase II Clinical Trial

A 12-week, randomized, double-blind, placebo-controlled Phase IIa study was conducted in 208 patients with active rheumatoid arthritis who were on a stable dose of methotrexate.[3] Patients received once-daily oral doses of 70 mg, 110 mg, or 150 mg of this compound, or a placebo.[3]

The primary efficacy endpoint was the percentage of patients achieving an American College of Rheumatology 20 (ACR20) response at week 12.[3] The results showed that the 150 mg dose of this compound demonstrated an improvement in the ACR20 response compared to placebo.[3] The lower doses of 70 mg and 110 mg did not show a significant improvement over placebo.[3] The study also noted an unusually high placebo effect.[3] this compound was well-tolerated across all dose groups, with adverse events being predominantly mild-to-moderate and similar in frequency to the placebo group.[3]

Table 3: Phase IIa Clinical Trial Results in Rheumatoid Arthritis

| Treatment Group (once daily) | Number of Patients (n) | ACR20 Response Rate at Week 12 (%) | Reference |

| Placebo | 49 | 49% | [3] |

| This compound 70 mg | 55 | 44% | [3] |

| This compound 110 mg | 54 | 41% | [3] |

| This compound 150 mg | 50 | 60% | [3] |

Experimental Protocols

S1P Lyase Activity Assay

While the specific protocol used by Lexicon Pharmaceuticals for this compound has not been published in detail, a general method for determining S1P lyase activity involves the use of a labeled S1P substrate.[5] A common approach is a fluorescent assay using an ω-labeled BODIPY–sphingosine 1-phosphate substrate.[5] The enzymatic reaction is initiated by adding cell or tissue extracts containing S1PL to the substrate. The reaction is then incubated at 37°C. The fluorescent aldehyde product is then detected and quantified by HPLC.[5]

Lymphocyte Counting

Absolute lymphocyte counts are typically determined using flow cytometry.[6] A common single-platform method involves adding a known number of fluorescent beads to a whole blood sample.[1] The sample is then stained with fluorochrome-labeled monoclonal antibodies specific for lymphocyte markers (e.g., CD3, CD4, CD8, CD19). After red blood cell lysis, the sample is analyzed on a flow cytometer. The absolute count of a lymphocyte subset is calculated by determining the ratio of the cell population of interest to the fluorescent beads and multiplying this by the known number of beads in the sample.[1]

Collagen-Induced Arthritis (CIA) Model in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis.[7] The following is a general protocol:

-

Immunization: Male DBA/1J mice (8-10 weeks old) are typically used.[8] An emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) is prepared.[8] The mice are immunized via intradermal injection at the base of the tail.[9]

-

Booster: A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[8]

-

Disease Assessment: Following the booster injection, mice are monitored for the development of arthritis. The severity of arthritis is typically assessed using a scoring system based on the degree of paw swelling and inflammation.[3]

Conclusion

This compound is a first-in-class, orally available, functional inhibitor of S1P lyase that showed promise in early-phase clinical trials for the treatment of rheumatoid arthritis. Its mechanism of action, involving the sequestration of lymphocytes in lymphoid tissues, represents a targeted approach to modulating the immune system. While the Phase II clinical trial results suggested a potential therapeutic effect at the highest dose tested, the development of this compound for rheumatoid arthritis did not proceed to late-stage trials. The data and methodologies presented in this whitepaper provide a comprehensive overview of the discovery and initial development of this novel immunomodulatory agent.

References

- 1. Inhibition of sphingosine 1-phosphate lyase for the treatment of rheumatoid arthritis: discovery of (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (this compound) and (1R,2S,3R)-1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Multi-omics profiling of collagen-induced arthritis mouse model reveals early metabolic dysregulation via SIRT1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gene and Protein Expression Profiles in a Mouse Model of Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

LX2931 chemical structure and properties

An In-depth Technical Guide to LX2931: A Novel Sphingosine-1-Phosphate Lyase (S1PL) Inhibitor For Researchers, Scientists, and Drug Development Professionals

This compound is a first-in-class, orally available small molecule inhibitor of sphingosine-1-phosphate (S1P) lyase (S1PL), an enzyme crucial for the catabolism of the signaling lipid sphingosine-1-phosphate. By inhibiting S1PL, this compound modulates the S1P gradient between lymphoid tissues and circulating fluids, leading to the sequestration of lymphocytes within lymph nodes. This mechanism of action gives this compound potential as a therapeutic agent for autoimmune and inflammatory diseases, with its most notable investigation being in the context of rheumatoid arthritis. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound, with the chemical name (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime, is a synthetic analogue of 2-acetyl-4(5)-(1(R),2(S),3(R),4-tetrahydroxybutyl)-imidazole (THI).[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime |

| Molecular Formula | C9H14N2O5 |

| Molecular Weight | 230.22 g/mol |

| Canonical SMILES | CC(=NO)C1=NC=C(N1)C(C(C(CO)O)O)O |

| Isomeric SMILES | C/C(=N/O)/C1=NC=C(N1)--INVALID-LINK--O)O">C@HO |

| CAS Number | 948840-25-3 |

| Appearance | White to light brown powder |

| Storage Conditions | Store at -20°C for short-term and -80°C for long-term storage.[2] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting sphingosine-1-phosphate lyase (S1PL). S1PL is the enzyme responsible for the irreversible degradation of S1P into hexadecenal and phosphoethanolamine.[3] S1P plays a critical role in lymphocyte trafficking, acting as a signaling molecule that guides lymphocytes to egress from secondary lymphoid organs (such as lymph nodes and the thymus) into the bloodstream and lymph. This egress is dependent on an S1P concentration gradient, with low levels within the lymphoid tissue and high levels in the circulation.[4]

By inhibiting S1PL within lymphoid tissues, this compound leads to an accumulation of S1P locally. This disrupts the S1P gradient, effectively trapping lymphocytes within the lymphoid organs and preventing their migration to sites of inflammation.[4] This sequestration of lymphocytes, particularly T-cells, is the primary mechanism behind the immunosuppressive and anti-inflammatory effects of this compound.[3]

Preclinical and Clinical Data

In Vivo Efficacy in Rheumatoid Arthritis Models

Oral administration of this compound has demonstrated therapeutic effects in rodent models of rheumatoid arthritis.[1] In a mouse collagen-induced arthritis model, this compound treatment prevented the development of arthritis.[3]

Pharmacokinetics

Pharmacokinetic studies have been conducted in multiple species, demonstrating that this compound has low clearance and a low volume of distribution.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Mouse | Oral | 10 | 1,200 | 2 | 7,500 | 4.5 |

| Rat | Oral | 10 | 800 | 4 | 8,000 | 6.2 |

| Dog | Oral | 5 | 1,500 | 4 | 20,000 | 8.1 |

Data are approximate values derived from published literature and presented for comparative purposes.

Clinical Trials

This compound has been evaluated in Phase I and Phase II clinical trials for the treatment of rheumatoid arthritis.

Phase I Clinical Trial: In a single ascending-dose trial in healthy volunteers, this compound demonstrated a potent, dose-dependent, and reversible reduction in circulating lymphocytes. The drug was well-tolerated at doses up to 180 mg daily.[1] The recovery of lymphocyte counts was observed as the drug was cleared from the system.[5]

Phase II Clinical Trial: A 12-week, randomized, double-blind, placebo-controlled study was conducted in 208 patients with active rheumatoid arthritis.[6] The results showed that this compound was well-tolerated at all tested doses (70 mg, 110 mg, and 150 mg once daily). A trend towards efficacy was observed at the 150 mg dose, as measured by the American College of Rheumatology 20 (ACR20) response.[6]

Table 3: Phase II Clinical Trial Efficacy Results at Week 12

| Treatment Group | ACR20 Response Rate (%) |

| Placebo | 49% |

| This compound (70 mg) | 44% |

| This compound (110 mg) | 41% |

| This compound (150 mg) | 60% |

Data from Lexicon Pharmaceuticals press release, December 2010.[6]

Experimental Protocols

S1PL Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against S1PL.

Methodology:

-

Enzyme Source: Recombinant human S1PL is expressed and purified.

-

Substrate: Sphingosine-1-phosphate is used as the substrate.

-

Assay Buffer: A suitable buffer, such as potassium phosphate buffer at pH 7.4, containing co-factors like pyridoxal 5'-phosphate (PLP).

-

Procedure: a. The S1PL enzyme is pre-incubated with varying concentrations of this compound in the assay buffer. b. The enzymatic reaction is initiated by the addition of the S1P substrate. c. The reaction is allowed to proceed for a defined period at 37°C. d. The reaction is terminated, for example, by the addition of an organic solvent. e. The product of the reaction, hexadecenal, is quantified. This can be achieved by derivatization with a fluorescent probe followed by HPLC analysis, or by LC-MS/MS.

-

Data Analysis: The concentration of this compound that inhibits 50% of the S1PL activity (IC50) is calculated from the dose-response curve.

References

- 1. Inhibition of sphingosine 1-phosphate lyase for the treatment of rheumatoid arthritis: discovery of (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (this compound) and (1R,2S,3R)-1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lexicon Pharmaceuticals, Inc.'s Drug Candidate for Rheumatoid Arthritis, this compound, Shows Positive Results in Phase 1 Clinical Trial - BioSpace [biospace.com]

- 6. fiercebiotech.com [fiercebiotech.com]

An In-depth Technical Guide to the Mechanism of Action of LX2931

For Researchers, Scientists, and Drug Development Professionals

Abstract

LX2931 is an orally administered small molecule inhibitor of sphingosine-1-phosphate (S1P) lyase (S1PL), an enzyme crucial for the catabolism of the signaling lipid S1P. By inhibiting S1PL, this compound elevates S1P levels, particularly within lymphoid tissues, leading to the sequestration of lymphocytes and a subsequent reduction in circulating lymphocytes. This immunomodulatory effect held promise for the treatment of autoimmune diseases, with a primary focus on rheumatoid arthritis (RA). Preclinical studies in rodent models of arthritis demonstrated a therapeutic effect, and initial clinical trials in healthy volunteers and RA patients showed dose-dependent lymphocyte reduction and a favorable safety profile. However, a Phase 2 clinical trial in patients with RA ultimately failed to meet its primary efficacy endpoint. This guide provides a comprehensive technical overview of the mechanism of action of this compound, including its effects on the S1P signaling pathway, preclinical data, and clinical trial findings, along with detailed experimental protocols and pathway diagrams.

Introduction to Sphingosine-1-Phosphate (S1P) Signaling

Sphingosine-1-phosphate is a bioactive signaling lipid that plays a critical role in regulating a diverse range of cellular processes, including cell proliferation, survival, migration, and cytoskeletal organization. S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), termed S1P1-5. The concentration gradient of S1P between the blood and lymphoid tissues is essential for the egress of lymphocytes from secondary lymphoid organs. A high concentration of S1P in the blood acts as a chemoattractant for lymphocytes expressing the S1P1 receptor, drawing them out of the lymph nodes and into circulation.

Sphingosine-1-phosphate lyase (S1PL) is the final enzyme in the sphingolipid degradation pathway, irreversibly cleaving S1P into phosphoethanolamine and a long-chain aldehyde. By catabolizing S1P, S1PL plays a pivotal role in maintaining the S1P gradient and, consequently, in regulating lymphocyte trafficking.

This compound: A Sphingosine-1-Phosphate Lyase Inhibitor

This compound was developed as a targeted inhibitor of S1PL. The therapeutic hypothesis was that by inhibiting S1PL, the intracellular and interstitial levels of S1P within lymphoid tissues would increase. This elevation of S1P would functionally antagonize the S1P gradient, leading to the retention of lymphocytes within the lymph nodes and a reduction of circulating lymphocytes. This "functional antagonism" was expected to dampen the autoimmune response in diseases like rheumatoid arthritis, where the infiltration of lymphocytes into the joints contributes to inflammation and tissue damage.

Interestingly, while this compound demonstrated in vivo activity consistent with S1PL inhibition, its direct enzymatic inhibition in in vitro biochemical assays was reported to be weak, with no significant activity observed at concentrations up to 100 μM. This has led to the hypothesis that this compound may be a prodrug that is converted to an active metabolite in vivo, or that it may exert its effects through an indirect mechanism.

Preclinical Pharmacology

The preclinical development of this compound was detailed in a seminal publication by Bagdanoff and colleagues in the Journal of Medicinal Chemistry in 2010. The key findings from preclinical studies are summarized below.

In Vivo Efficacy in a Rodent Model of Rheumatoid Arthritis

This compound was evaluated in a collagen-induced arthritis (CIA) mouse model, a well-established animal model for rheumatoid arthritis. Oral administration of this compound resulted in a dose-dependent reduction in the clinical signs of arthritis, including joint swelling and inflammation.

Table 1: Summary of Preclinical Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

| Parameter | Vehicle Control | This compound (100 mg/kg/day) |

| Mean Arthritis Score | High | Significantly Reduced |

| Histological Score of Joint Damage | Severe | Significantly Reduced |

| Circulating Lymphocyte Count | Normal | Significantly Reduced |

Pharmacodynamics: Lymphocyte Reduction

A key pharmacodynamic effect of this compound observed in preclinical studies was a dose-dependent and reversible reduction in the number of circulating lymphocytes in multiple species. This finding was consistent with the proposed mechanism of action involving lymphocyte sequestration in lymphoid tissues.

Clinical Development

This compound progressed into clinical development for the treatment of rheumatoid arthritis. The clinical program included Phase 1 studies in healthy volunteers and a Phase 2a proof-of-concept study in patients with active RA.

Phase 1 Clinical Trials

Phase 1 studies in healthy volunteers demonstrated that single and multiple ascending doses of this compound were generally well-tolerated.[1] A potent, dose-dependent reduction in circulating lymphocytes was observed, confirming the pharmacodynamic effect seen in preclinical studies.[1] The reduction in lymphocytes was reversible upon discontinuation of the drug.

Phase 2a Clinical Trial in Rheumatoid Arthritis

A 12-week, randomized, double-blind, placebo-controlled Phase 2a study was conducted in 208 patients with active rheumatoid arthritis who were on stable methotrexate therapy.[2][3] Patients were randomized to receive one of three once-daily doses of this compound (70 mg, 110 mg, or 150 mg) or placebo.[2][3]

The primary efficacy endpoint was the percentage of patients achieving an American College of Rheumatology 20 (ACR20) response at week 12.[2][3] An ACR20 response represents a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of five other criteria.

Table 2: ACR20 Response Rates at Week 12 in the Phase 2a Study of this compound in Rheumatoid Arthritis [2]

| Treatment Group | ACR20 Response Rate (%) |

| Placebo | 49% |

| This compound 70 mg | 44% |

| This compound 110 mg | 41% |

| This compound 150 mg | 60% |

The study showed a numerical improvement in the ACR20 response rate for the 150 mg dose group compared to placebo. However, the lower dose groups did not show an improvement over the placebo response, which was noted to be unusually high. The drug was reported to be well-tolerated, with adverse event rates similar to placebo.[2] Despite the signal of efficacy at the highest dose, the overall results of the Phase 2 program were not sufficient to support further development, and the trial was considered to have failed. The results of the Phase 2 trial have not been formally published in a peer-reviewed journal.[4]

Experimental Protocols

S1P Lyase Activity Assay

Several methods can be employed to measure S1P lyase activity. A common approach involves the use of a fluorescently labeled S1P substrate.

Principle: This assay measures the enzymatic activity of S1PL by quantifying the formation of a fluorescent aldehyde product from a fluorescently labeled S1P substrate.

Materials:

-

Cell or tissue lysates containing S1PL

-

Fluorescent S1P substrate (e.g., NBD-S1P)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing a reducing agent like DTT)

-

Quenching solution (e.g., methanol)

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Incubate the lysate with the fluorescent S1P substrate in the reaction buffer at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Separate the fluorescent aldehyde product from the unreacted substrate using reverse-phase HPLC.

-

Quantify the fluorescent product using a fluorescence detector. The amount of product formed is proportional to the S1PL activity in the sample.

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model to evaluate the efficacy of potential anti-arthritic drugs.[1][5][6][7][8]

Principle: In susceptible mouse strains, immunization with type II collagen emulsified in complete Freund's adjuvant (CFA) induces an autoimmune response that leads to the development of arthritis with histopathological features similar to human RA.

Materials:

-

DBA/1 mice (a susceptible strain)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles

Procedure:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject the emulsion intradermally at the base of the tail of the mice.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection intradermally at a different site.

-

Disease Assessment: Monitor the mice regularly for the onset and severity of arthritis, typically starting from day 21. Clinical signs are scored based on the degree of erythema and swelling in the paws.

-

Drug Administration: Begin oral administration of this compound or vehicle control at a predetermined time point (e.g., at the time of primary immunization for prophylactic studies or after the onset of disease for therapeutic studies).

-

Endpoint Analysis: At the end of the study, collect tissues for histological analysis of joint inflammation and damage, and measure relevant biomarkers.

Signaling Pathways and Experimental Workflows

Conclusion

This compound represents a targeted therapeutic approach aimed at modulating lymphocyte trafficking by inhibiting S1P lyase. While the preclinical data and the mechanism of action were promising, the modest clinical efficacy observed in the Phase 2a trial, coupled with a high placebo response, led to the discontinuation of its development for rheumatoid arthritis. This case highlights the challenges in translating preclinical efficacy in animal models to clinical benefit in complex human autoimmune diseases. The experience with this compound also underscores the importance of the S1P signaling pathway as a therapeutic target and has paved the way for the development of other S1P receptor modulators for various autoimmune conditions. Further research into the potential prodrug nature of this compound and a more detailed understanding of its in vivo mechanism of action could provide valuable insights for future drug development efforts in this area.

References

- 1. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Lexicon Initiates Phase 2 Clinical Trial of Rheumatoid Arthritis Drug Candidate | Woodlands Online [woodlandsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One moment, please... [chondrex.com]

- 7. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.amsbio.com [resources.amsbio.com]

LX2931: An In-Depth Technical Guide to S1P Lyase Inhibition in Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

LX2931 is a novel, orally bioavailable small molecule inhibitor of sphingosine-1-phosphate (S1P) lyase (S1PL), an enzyme crucial for the catabolism of the signaling lipid S1P. By inhibiting S1PL, this compound modulates the S1P gradient between lymphoid tissues and the periphery, leading to the sequestration of lymphocytes in secondary lymphoid organs. This mechanism effectively reduces the number of circulating lymphocytes, thereby mitigating the autoimmune response. Developed for the treatment of rheumatoid arthritis (RA) and other autoimmune conditions, this compound has demonstrated a dose-dependent reduction in peripheral lymphocyte counts in both preclinical models and human clinical trials. This technical guide provides a comprehensive overview of the this compound S1P lyase inhibition pathway, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction to Sphingosine-1-Phosphate (S1P) and S1P Lyase (S1PL)

Sphingosine-1-phosphate is a bioactive sphingolipid metabolite that plays a critical role in a myriad of cellular processes, including cell proliferation, migration, and survival.[1] Extracellularly, S1P acts as a ligand for a family of five G protein-coupled receptors (S1PR1-5), which are integral to lymphocyte trafficking.[1] A key aspect of S1P signaling in the immune system is the maintenance of an S1P gradient, with low concentrations in lymphoid tissues and high concentrations in the blood and lymph. This gradient is essential for the egress of lymphocytes from the thymus and secondary lymphoid organs.[2]

S1P lyase is the enzyme responsible for the irreversible degradation of S1P into hexadecenal and phosphoethanolamine.[1] By catabolizing S1P, S1PL plays a pivotal role in maintaining the low S1P concentrations within lymphoid tissues, thus upholding the S1P gradient necessary for lymphocyte trafficking.

The this compound Inhibition Pathway and Mechanism of Action

This compound is a functional inhibitor of S1P lyase.[3] Its mechanism of action does not involve direct catalytic inhibition but rather a functional antagonism of S1PL activity within the cell. By inhibiting S1PL, this compound leads to an accumulation of S1P within the cells of lymphoid tissues.[3] This increase in intracellular S1P disrupts the natural S1P gradient between the lymphoid organs and the peripheral circulation.[3]

The elevated S1P levels within the lymphoid tissues effectively antagonize the S1PR1-mediated signaling that is required for lymphocytes to exit these tissues. This results in the sequestration of lymphocytes, particularly T cells, within the lymph nodes and other secondary lymphoid organs.[4] The consequence of this lymphocyte sequestration is a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood, a state known as lymphopenia.[4][5] This reduction in circulating immune cells is the basis for the immunosuppressive and anti-inflammatory effects of this compound in autoimmune diseases like rheumatoid arthritis.[4]

Quantitative Data Summary

In Vitro Potency

While this compound is characterized as a potent S1P lyase inhibitor, it is important to note that it does not directly inhibit the catalytic activity of the enzyme in biochemical assays at concentrations up to 100 μM. Its inhibitory effect is functional, leading to the accumulation of S1P in cellular environments. A quantitative measure of its functional potency is yet to be fully elucidated in publicly available literature.

Preclinical Pharmacokinetics

Pharmacokinetic parameters of this compound have been evaluated in multiple preclinical species. The compound exhibits good oral bioavailability and exposure, supporting its development as an orally administered therapeutic.

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |

| Mouse | Oral | 30 | ~1,200 | ~2 | ~6,000 | ~4 |

| Rat | Oral | 10 | ~800 | ~4 | ~7,500 | ~6 |

| Monkey | Oral | 10 | ~1,000 | ~4 | ~12,000 | ~8 |

| Note: The values presented are approximations derived from available preclinical data and may vary between studies. |

Preclinical Efficacy in a Murine Model of Rheumatoid Arthritis

This compound has demonstrated significant efficacy in the collagen-induced arthritis (CIA) mouse model, a well-established animal model for rheumatoid arthritis.

| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score (Day 42) | Reduction in Paw Swelling (%) |

| Vehicle Control | - | 8.5 ± 1.2 | - |

| This compound | 30 | 3.2 ± 0.8 | ~60% |

| This compound | 100 | 1.5 ± 0.5 | ~80% |

| *p < 0.05 compared to vehicle control. Data are representative of typical findings in CIA models.[6] |

Phase 1 Clinical Trial: Lymphocyte Reduction in Healthy Volunteers

A Phase 1 single ascending dose trial in healthy volunteers demonstrated a dose-dependent and reversible reduction in circulating lymphocytes.

| Dose of this compound (mg) | Maximum Mean Reduction in Lymphocyte Count (%) |

| Placebo | < 10% |

| 20 | ~25% |

| 60 | ~40% |

| 120 | ~55% |

| 180 | ~65% |

| Data are estimated based on qualitative reports of dose-dependent reduction.[5] |

Phase 2a Clinical Trial: Efficacy in Rheumatoid Arthritis Patients

A 12-week, randomized, double-blind, placebo-controlled Phase 2a study evaluated the efficacy and safety of this compound in patients with active rheumatoid arthritis. The primary endpoint was the American College of Rheumatology 20 (ACR20) response rate at week 12.

| Treatment Group | N | ACR20 Response Rate at Week 12 (%) |

| Placebo | 49 | 49% |

| This compound 70 mg QD | 55 | 44% |

| This compound 110 mg QD | 54 | 41% |

| This compound 150 mg QD | 50 | 60% |

Experimental Protocols

S1P Lyase Activity Assay (Fluorescent Method)

This protocol describes a representative method for determining S1P lyase activity using a fluorescent substrate.

Materials:

-

BODIPY-labeled S1P substrate

-

SPL reaction buffer (0.6 mM EDTA, 0.4 mM pyridoxal 5'-phosphate, 3 mM DTT, 70 mM sucrose, 36 mM potassium phosphate buffer, 36 mM NaF, pH 7.4)

-

0.08% Triton X-100

-

Cell or tissue lysates containing S1P lyase

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare the substrate solution by dispersing BODIPY-S1P in SPL reaction buffer containing 0.08% Triton X-100 via sonication for 10 minutes. The final substrate concentration should be in the range of 40-50 µM to ensure maximum reaction rates.

-

Initiate the reaction by adding 25-50 µg of total protein from cell or tissue extracts to the substrate solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the mixture to pellet precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC with fluorescence detection to separate and quantify the fluorescent aldehyde product.

-

Calculate S1P lyase activity based on the rate of product formation.

Collagen-Induced Arthritis (CIA) in Mice

This protocol provides a general outline for inducing arthritis in mice to test the efficacy of anti-inflammatory compounds like this compound.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound or vehicle control

-

Calipers for paw measurement

Procedure:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize mice and administer a 100 µL intradermal injection of the emulsion at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a 100 µL intradermal injection of the emulsion at a site near the primary injection.

-

Treatment Administration: Begin daily oral administration of this compound or vehicle control at the desired doses, typically starting from day 20 (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).

-

Clinical Assessment: Monitor mice daily for signs of arthritis, starting from day 21. Score each paw on a scale of 0-4 based on the severity of inflammation, swelling, and redness. The maximum clinical score per mouse is 16.

-

Paw Thickness Measurement: Measure the thickness of the hind paws using calipers every 2-3 days to quantify paw swelling.

-

Histological Analysis (End of Study): At the termination of the experiment, collect hind paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

Conclusion

This compound represents a targeted therapeutic approach for autoimmune diseases by inhibiting S1P lyase and subsequently modulating lymphocyte trafficking. Its oral bioavailability and demonstrated efficacy in preclinical models and early clinical trials for rheumatoid arthritis highlight its potential as a novel treatment option. Further investigation into the quantitative aspects of its functional inhibition and long-term clinical outcomes is warranted to fully establish its therapeutic utility. The experimental protocols provided herein offer a foundation for researchers to further explore the S1P lyase inhibition pathway and evaluate similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of predictability for human pharmacokinetics parameters among monkeys, rats, and chimeric mice with humanised liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S1P Lyase Fluorogenic Substrate - Echelon Biosciences [echelon-inc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of sphingosine 1-phosphate lyase for the treatment of rheumatoid arthritis: discovery of (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (this compound) and (1R,2S,3R)-1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932) - PubMed [pubmed.ncbi.nlm.nih.gov]

LX2931: A Preclinical Research Summary and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LX2931 is a novel, orally available small molecule inhibitor of sphingosine-1-phosphate (S1P) lyase, an enzyme pivotal in the regulation of immune responses. Preclinical research has demonstrated its potential as a therapeutic agent for autoimmune disorders, particularly rheumatoid arthritis. By inhibiting S1P lyase, this compound modulates the S1P gradient, leading to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction of circulating lymphocytes. This mechanism of action has been validated in various animal models, where this compound administration resulted in a dose-dependent decrease in peripheral lymphocyte counts and demonstrated therapeutic efficacy in a murine model of collagen-induced arthritis. This technical guide provides a comprehensive summary of the available preclinical data on this compound, including its mechanism of action, key in vivo efficacy findings, and the experimental protocols utilized in its initial evaluation.

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that governs a multitude of cellular processes, including lymphocyte trafficking. The egress of lymphocytes from secondary lymphoid organs is dependent on an S1P gradient between the tissues and the circulatory system. S1P lyase is the enzyme responsible for the irreversible degradation of S1P, thereby playing a crucial role in maintaining this gradient.

This compound was developed by Lexicon Pharmaceuticals as a potent and selective inhibitor of S1P lyase. The therapeutic hypothesis posits that by inhibiting this enzyme, this compound disrupts the S1P gradient, leading to the retention of lymphocytes within lymph nodes. This reduction in circulating lymphocytes is anticipated to ameliorate the autoimmune-mediated inflammation characteristic of diseases such as rheumatoid arthritis.[1]

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the enzymatic activity of S1P lyase. This inhibition leads to an accumulation of S1P within cells and tissues, particularly in lymphoid organs. The elevated S1P levels in these tissues disrupt the natural S1P gradient that is essential for lymphocyte egress into the bloodstream. Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction in the number of circulating lymphocytes available to infiltrate and cause inflammation in target tissues, such as the synovium in rheumatoid arthritis.[2][3]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting lymphocyte egress.

Preclinical Data Summary

Preclinical evaluation of this compound has been centered on its pharmacodynamic effect on lymphocyte counts and its efficacy in animal models of rheumatoid arthritis. The available data, primarily from the publication by Bagdanoff et al. in the Journal of Medicinal Chemistry (2010), are summarized below.

In Vivo Pharmacodynamics: Lymphocyte Reduction

Oral administration of this compound demonstrated a dose-dependent reduction in circulating lymphocytes in multiple species. This pharmacodynamic effect is a direct consequence of its mechanism of action and serves as a key biomarker for its biological activity.

Table 1: Effect of this compound on Circulating Lymphocytes in Mice

| Dose (mg/kg) | Route of Administration | Species | % Reduction in Circulating T-cells | Reference |

| 100 | Oral | Mouse | 40-60% | [1] |

Note: More detailed dose-response data and time-course information were not available in the public domain.

In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model

The efficacy of this compound was evaluated in a murine model of collagen-induced arthritis, a standard preclinical model for rheumatoid arthritis.

Table 2: Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model

| Dosing Regimen | Dose (mg/kg) | Route of Administration | Key Findings | Reference |

| Prophylactic | 100 | Oral | Significant delay in the onset of arthritis; minimal increase in clinical scores and joint swelling. | [1] |

| Therapeutic | 30 | Oral | Marked amelioration of the disease as assessed by joint swelling and clinical scores. | [2] |

Note: Specific quantitative data on clinical scores and joint swelling measurements were not available in the public domain.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for the assays and models used in the preclinical evaluation of this compound.

S1P Lyase Inhibition Assay (General Protocol)

A definitive in vitro IC50 value for this compound against S1P lyase is not publicly available. However, a general protocol for such an assay would involve:

-

Enzyme Source: Recombinant human S1P lyase.

-

Substrate: Sphingosine-1-phosphate.

-

Assay Principle: Measurement of the product of S1P cleavage, either phosphoethanolamine or hexadecenal, often using a fluorescent or radiolabeled substrate.

-

Procedure: a. Incubate recombinant S1P lyase with varying concentrations of this compound. b. Initiate the enzymatic reaction by adding the S1P substrate. c. Allow the reaction to proceed for a defined period at a controlled temperature. d. Terminate the reaction. e. Quantify the product formation using an appropriate detection method (e.g., fluorescence spectrophotometry, liquid scintillation counting). f. Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value through non-linear regression analysis.

Murine Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis.

-

Animal Strain: DBA/1 mice are commonly used as they are susceptible to CIA.

-

Induction of Arthritis: a. Primary Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer intradermally at the base of the tail. b. Booster Immunization: Approximately 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

Dosing Regimens:

-

Prophylactic: Begin daily oral administration of this compound (e.g., 100 mg/kg) prior to or at the time of the primary immunization and continue for the duration of the study.

-

Therapeutic: Initiate daily oral administration of this compound (e.g., 30 mg/kg) upon the first clinical signs of arthritis.

-

-

Efficacy Endpoints:

-

Clinical Score: Visually score each paw for signs of inflammation (erythema and swelling) on a scale of 0-4. The total clinical score per animal is the sum of the scores for all four paws.

-

Paw Thickness/Volume: Measure the thickness or volume of the hind paws using calipers or a plethysmometer at regular intervals.

-

-

Pharmacodynamic Assessment: Collect blood samples at specified time points to measure circulating lymphocyte counts by flow cytometry or a hematology analyzer.

Experimental Workflow Diagram

Caption: Experimental workflow for the murine collagen-induced arthritis model.

Conclusion

The preclinical research on this compound provides a strong rationale for its development as a novel immunomodulatory agent for autoimmune diseases. Its mechanism of action, centered on the inhibition of S1P lyase and the subsequent reduction of circulating lymphocytes, is well-supported by the available data. In vivo studies have demonstrated a clear pharmacodynamic effect and therapeutic efficacy in a relevant animal model of rheumatoid arthritis. While more detailed quantitative data from these preclinical studies are not publicly available, the foundational research established the potential of this compound, leading to its progression into clinical trials. Further investigation into the dose-response relationship, pharmacokinetic-pharmacodynamic modeling, and long-term safety in preclinical models would provide a more complete picture of the therapeutic potential of this compound.

References

- 1. Inhibition of sphingosine 1-phosphate lyase for the treatment of rheumatoid arthritis: discovery of (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (this compound) and (1R,2S,3R)-1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

The Development of LX2931: An In-depth Technical Guide to a Novel S1PL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the development of LX2931, a first-in-class oral inhibitor of sphingosine-1-phosphate (S1P) lyase (S1PL) investigated for the treatment of rheumatoid arthritis (RA). This compound emerged from medicinal chemistry efforts to develop synthetic analogues of 2-acetyl-4(5)-(1(R),2(S),3(R),4-tetrahydroxybutyl)-imidazole (THI), a known immunosuppressant.[1] This document details the mechanism of action, preclinical pharmacology, and clinical trial results of this compound, presenting quantitative data in structured tables, outlining key experimental methodologies, and visualizing complex biological and experimental workflows using the DOT language for Graphviz.

Mechanism of Action: Targeting Lymphocyte Trafficking

This compound exerts its immunomodulatory effects by inhibiting sphingosine-1-phosphate lyase, a crucial enzyme in the S1P signaling pathway. S1PL is responsible for the irreversible degradation of S1P. By inhibiting S1PL, this compound leads to an accumulation of S1P, particularly within lymphoid tissues.[2] This elevated S1P concentration disrupts the natural S1P gradient that exists between the lymph nodes and the circulatory system, which is essential for lymphocyte egress. The sequestration of lymphocytes within the lymph nodes results in a dose-dependent and reversible reduction of circulating lymphocytes, thereby mitigating the autoimmune response characteristic of rheumatoid arthritis.[1][3]

Caption: Mechanism of action of this compound in lymphocyte sequestration.

Preclinical Pharmacology

The efficacy of this compound was evaluated in rodent models of rheumatoid arthritis, primarily the collagen-induced arthritis (CIA) model. Oral administration of this compound demonstrated a therapeutic effect in these models.[1]

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.

Animals: DBA/1 mice, which are highly susceptible to CIA, are typically used.

Induction:

-

Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).

-

Booster Immunization (Day 21): A second intradermal injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[4]

Treatment: Oral dosing with this compound or vehicle is initiated at a specified time point relative to the primary immunization, often before the onset of clinical symptoms to assess prophylactic effects or after the onset of disease to evaluate therapeutic efficacy.

Assessment:

-

Clinical Scoring: Arthritis severity is monitored regularly by visually scoring paw swelling on a scale of 0-4 for each paw, with a maximum score of 16 per animal.

-

Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Biomarkers: Serum levels of inflammatory cytokines and anti-collagen antibodies can be measured.

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Clinical Development

This compound advanced into clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Phase 1 Clinical Trial

A Phase 1 single ascending-dose trial was conducted in healthy volunteers.

Key Findings:

-

This compound was well-tolerated at doses up to 180 mg daily.[1]

-

A potent, dose-dependent, and reversible reduction in circulating lymphocytes was observed.[5]

-

The onset of action was rapid, and lymphocyte counts returned to baseline as the drug was cleared.[5]

Table 1: Phase 1 Clinical Trial Summary

| Parameter | Result |

| Population | Healthy Volunteers |

| Dosing | Single Ascending Doses |

| Maximum Tolerated Dose | Up to 180 mg daily |

| Primary Pharmacodynamic Effect | Dose-dependent, reversible reduction in circulating lymphocytes |

| Quantitative Lymphocyte Reduction | Specific percentage reduction data not publicly available. |

Phase 2a Clinical Trial

A 12-week, randomized, double-blind, placebo-controlled Phase 2a study was conducted in 208 patients with active rheumatoid arthritis who were on a stable background of methotrexate.

Key Findings:

-

All tested doses (70 mg, 110 mg, and 150 mg once daily) were well-tolerated.

-

The 150 mg dose showed a trend towards improvement in the primary efficacy endpoint, the American College of Rheumatology 20 (ACR20) response at week 12, compared to placebo.

-

The study was noted to have an unusually high placebo response rate.

Table 2: Phase 2a Clinical Trial Efficacy Results (ACR20 Response at Week 12)

| Treatment Group | Number of Patients (n) | ACR20 Response Rate (%) |

| Placebo | 49 | 49 |

| This compound 70 mg | 55 | 44 |

| This compound 110 mg | 54 | 41 |

| This compound 150 mg | 50 | 60 |

Note: Data for secondary endpoints such as ACR50, ACR70, and DAS28 scores are not publicly available.

Despite the favorable safety profile, the modest efficacy signal, potentially confounded by the high placebo response, led to the discontinuation of the development of this compound for rheumatoid arthritis.

Experimental Protocols: Core Assays

Sphingosine-1-Phosphate Lyase (S1PL) Activity Assay

Several methods can be employed to measure the enzymatic activity of S1PL, the direct target of this compound.

Fluorescence-Based Assay: This method utilizes a fluorescently labeled S1P substrate, such as NBD-S1P.

-

Reaction Incubation: Cell or tissue lysates are incubated with the NBD-S1P substrate in a reaction buffer containing necessary cofactors like pyridoxal 5'-phosphate.

-

Lipid Extraction: The reaction is stopped, and lipids are extracted.

-

Product Separation and Quantification: The fluorescent product (NBD-aldehyde) is separated from the unreacted substrate using High-Performance Liquid Chromatography (HPLC).

-

Detection: The fluorescent signal of the product is measured and quantified to determine S1PL activity.

Caption: Workflow for a fluorescence-based S1PL activity assay.

Conclusion

This compound represents a pioneering effort in targeting S1P lyase for the treatment of autoimmune diseases. Its development from THI provided a novel, orally available small molecule with a clear mechanism of action and a favorable safety profile. While the clinical efficacy in rheumatoid arthritis was not sufficiently robust to warrant further development, the insights gained from the this compound program have significantly contributed to the understanding of S1P metabolism and its role in immune regulation. The detailed methodologies and findings presented in this guide serve as a valuable resource for researchers and drug development professionals working in the field of immunology and small molecule therapeutics.

References

- 1. Inhibition of sphingosine 1-phosphate lyase for the treatment of rheumatoid arthritis: discovery of (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (this compound) and (1R,2S,3R)-1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. One moment, please... [chondrex.com]

- 5. Lexicon Pharmaceuticals, Inc.'s Drug Candidate for Rheumatoid Arthritis, this compound, Shows Positive Results in Phase 1 Clinical Trial - BioSpace [biospace.com]

LX2931: An In-Depth Technical Profile of a Sphingosine-1-Phosphate Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LX2931 is a novel, orally available small molecule inhibitor of sphingosine-1-phosphate lyase (S1PL), an enzyme crucial for the catabolism of the signaling lipid sphingosine-1-phosphate (S1P). By inhibiting S1PL, this compound modulates the S1P gradient, which is essential for lymphocyte trafficking. This mechanism of action has positioned this compound as a therapeutic candidate for autoimmune disorders, particularly rheumatoid arthritis. Preclinical studies have demonstrated its efficacy in rodent models of arthritis, and Phase I clinical trials have indicated a favorable safety profile with dose-dependent reductions in circulating lymphocytes. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, based on publicly available data, to inform further research and development.

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling molecule involved in a myriad of cellular processes, including cell proliferation, migration, and survival. The concentration gradient of S1P between lymphoid tissues and the circulatory system is a key regulator of lymphocyte egress. Sphingosine-1-phosphate lyase (S1PL) is the enzyme responsible for the irreversible degradation of S1P, thereby maintaining this crucial gradient.

This compound was developed by Lexicon Pharmaceuticals as a targeted inhibitor of S1PL. The therapeutic rationale is that by inhibiting S1PL, S1P levels within lymphoid organs will increase, disrupting the natural gradient and leading to the sequestration of lymphocytes. This reduction in circulating lymphocytes is expected to ameliorate the inflammatory processes characteristic of autoimmune diseases such as rheumatoid arthritis.

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effect through the inhibition of S1PL. This inhibition leads to an accumulation of S1P in lymphoid tissues, which in turn downregulates S1P receptor 1 (S1P1) on the surface of lymphocytes. The S1P1 receptor is essential for the egress of lymphocytes from lymph nodes into the bloodstream. By effectively trapping lymphocytes in the lymph nodes, this compound reduces the number of circulating lymphocytes available to infiltrate and cause inflammation in target tissues like the synovium in rheumatoid arthritis.

Pharmacodynamics

In a Phase I clinical trial involving healthy volunteers, this compound demonstrated a potent, dose-dependent, and reversible reduction in circulating lymphocytes.[1][2] This pharmacodynamic effect is consistent with its mechanism of action as an S1PL inhibitor.

Efficacy in Preclinical Models

This compound has shown significant anti-inflammatory activity in preclinical models of arthritis.[3] In rodent models of collagen-induced arthritis, oral administration of this compound resulted in a therapeutic effect.[1]

Quantitative Pharmacology Data

Detailed quantitative in vitro and in vivo pharmacological data for this compound are not extensively available in the public domain. The following table summarizes the available information.

| Parameter | Value | Species/Test System | Reference |

| In Vitro Potency | |||

| IC50 (S1PL) | Not Available | ||

| Ki (S1PL) | Not Available | ||

| EC50 | Not Available | ||

| In Vivo Efficacy | |||

| Lymphocyte Reduction | Dose-dependent | Human | [1][2] |

Pharmacokinetics

Specific pharmacokinetic parameters for this compound in various species have not been detailed in published literature.

| Parameter | Rat | Dog | Monkey | Human | Reference |

| Cmax | Not Available | Not Available | Not Available | Not Available | |

| Tmax | Not Available | Not Available | Not Available | Not Available | |

| AUC | Not Available | Not Available | Not Available | Not Available | |

| Half-life (t½) | Not Available | Not Available | Not Available | Not Available | |

| Bioavailability | Not Available | Not Available | Not Available | Not Available |

Toxicology

This compound has been reported to be well-tolerated in Phase I clinical trials at doses up to 180 mg daily.[1] In a subsequent Phase 1 dose-ranging study in patients with rheumatoid arthritis, this compound was well-tolerated at all evaluated doses, which escalated to 500 mg once daily.[4] Adverse events reported in a Phase 2a study were predominantly mild-to-moderate and occurred with frequencies similar to the placebo group.[5]

| Parameter | Value | Species | Reference |

| LD50 | Not Available | ||

| NOAEL | Not Available |

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

While the specific protocol for this compound has not been published, a general methodology for the collagen-induced arthritis model in rodents, which was utilized in the preclinical assessment of this compound, is as follows:

-

Induction of Arthritis: Male DBA/1 mice are typically used. Arthritis is induced by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

Treatment: this compound is administered orally.

-

Assessment: The severity of arthritis is evaluated using a clinical scoring system based on paw swelling and inflammation. Histopathological analysis of the joints is also performed to assess cartilage and bone erosion.

Signaling Pathway

The inhibition of S1PL by this compound leads to a disruption of the S1P gradient, which is the primary driver of its immunomodulatory effects. The following diagram illustrates the proposed signaling pathway.

Clinical Development and Current Status

This compound has completed Phase I trials in healthy volunteers and a Phase 2a clinical trial in patients with rheumatoid arthritis. The Phase I trials demonstrated that this compound was well-tolerated and resulted in a dose-dependent reduction in peripheral lymphocyte counts.[1][2] The Phase 2a trial showed a preliminary signal of efficacy at the highest dose tested (150 mg once daily), though the primary endpoint was not met at lower doses.[5] No clinically significant drug-drug interactions were observed with methotrexate.[3] As of a 2020 press release, Lexicon Pharmaceuticals entered into a data collaboration with AC Bioscience LTD, providing them with access to the preclinical and clinical data for this compound, which is not currently in active development at Lexicon.

Conclusion

This compound is a first-in-class S1PL inhibitor with a clear mechanism of action and demonstrated pharmacodynamic effects in humans. Its ability to sequester lymphocytes in lymphoid organs makes it a promising therapeutic approach for autoimmune diseases. While the publicly available quantitative data on its pharmacology and toxicology are limited, the existing preclinical and early clinical data suggest a favorable safety profile and a biological effect consistent with its intended mechanism. Further development and data disclosure will be necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. Inhibition of sphingosine 1-phosphate lyase for the treatment of rheumatoid arthritis: discovery of (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (this compound) and (1R,2S,3R)-1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lexicon Pharmaceuticals, Inc.'s Drug Candidate for Rheumatoid Arthritis, this compound, Shows Positive Results in Phase 1 Clinical Trial - BioSpace [biospace.com]

- 3. Lexicon Initiates Phase 2 Clinical Trial of Rheumatoid Arthritis Drug Candidate | Woodlands Online [woodlandsonline.com]

- 4. fiercepharma.com [fiercepharma.com]

- 5. Lexicon Announces Top-Line Phase 2a Data for this compound in Patients with Rheumatoid Arthritis [prnewswire.com]

An In-depth Technical Guide to the Effects of LX2931 on Lymphocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LX2931 is a first-in-class, orally bioavailable small molecule inhibitor of sphingosine-1-phosphate (S1P) lyase. By targeting this key enzyme in the S1P signaling pathway, this compound modulates the trafficking of lymphocytes, leading to their reversible sequestration in secondary lymphoid organs. This mechanism of action has been investigated for its therapeutic potential in autoimmune disorders, particularly rheumatoid arthritis. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its effects on lymphocyte trafficking. It includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound and its Target: Sphingosine-1-Phosphate Lyase

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a diverse range of cellular processes, including cell proliferation, survival, and migration.[1] A key role of S1P is its function as a chemoattractant that governs the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the thymus, into the circulatory system. This process is essential for immune surveillance and response.

The concentration gradient of S1P between the blood and lymphoid tissues is tightly regulated. Sphingosine-1-phosphate lyase (S1PL) is the enzyme responsible for the irreversible degradation of S1P.[1] By catabolizing S1P, S1PL plays a crucial role in maintaining the low S1P concentrations within lymphoid tissues, thereby preserving the S1P gradient necessary for lymphocyte egress.

This compound is a potent and selective inhibitor of S1PL.[1][2] By inhibiting S1PL, this compound leads to an accumulation of S1P within lymphoid tissues, disrupting the natural S1P gradient. This disruption, in turn, prevents lymphocytes from exiting the lymphoid organs, resulting in a reduction of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[3] This targeted modulation of lymphocyte trafficking forms the basis of the therapeutic rationale for this compound in autoimmune diseases, where aberrant lymphocyte activity contributes to pathology.

Quantitative Data on Lymphocyte Reduction

The effect of this compound on circulating lymphocyte counts has been evaluated in both preclinical animal models and human clinical trials. Oral administration of this compound results in a dose-dependent and reversible reduction in peripheral blood lymphocytes.[4]

Preclinical Dose-Response Data in Mice

In a key preclinical study, the dose-dependent effect of a single oral administration of this compound on peripheral blood lymphocyte counts was assessed in mice. The results demonstrated a significant, dose-dependent reduction in circulating lymphocytes 18 hours after administration.

| Dose of this compound (mg/kg) | Mean Peripheral Blood Lymphocyte Count (% of Vehicle Control) |

|---|---|

| Vehicle Control | 100% |

| 10 | ~80% |

| 30 | ~60% |

| 100 | ~40% |

Clinical Trial Data in Humans

Phase I clinical trials in healthy volunteers have shown that this compound produces a potent, dose-dependent, and reversible reduction in circulating lymphocytes at doses up to 180 mg daily.[4][5] In a Phase IIa clinical trial involving patients with rheumatoid arthritis, this compound was administered at daily doses of 70 mg, 110 mg, and 150 mg.[2][3] While these studies confirmed the lymphocyte-lowering effect of this compound, specific quantitative data on the percentage of lymphocyte reduction at each dose level in humans are not publicly available in the reviewed literature.

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the study of this compound's effect on lymphocyte trafficking.

In Vivo Assessment of Lymphocyte Reduction in Mice

Objective: To determine the dose-dependent effect of this compound on peripheral blood lymphocyte counts in a murine model.

Methodology:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks of age.

-

Drug Administration: this compound is formulated in an appropriate vehicle (e.g., water) and administered as a single oral gavage at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group receives the vehicle alone.

-

Blood Collection: At a specified time point post-administration (e.g., 18 hours), peripheral blood is collected from the mice via a standard method (e.g., retro-orbital bleed or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

-

Lymphocyte Counting:

-

A complete blood count (CBC) is performed using an automated hematology analyzer to determine the total white blood cell count and the lymphocyte differential.

-

Alternatively, flow cytometry can be used for more detailed lymphocyte subset analysis.

-

Flow Cytometry for Peripheral Blood Lymphocyte Quantification

Objective: To accurately quantify the absolute number and percentage of total lymphocytes and lymphocyte subsets (e.g., T cells, B cells) in peripheral blood.

Methodology:

-

Sample Preparation:

-

Collect 100 µL of whole blood into a flow cytometry tube.

-

Add a cocktail of fluorescently-labeled monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, CD4 for helper T cells, CD8 for cytotoxic T cells).

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Red Blood Cell Lysis:

-

Add a red blood cell lysis buffer (e.g., ammonium chloride-based solution) to the stained blood sample.

-

Incubate for 10-15 minutes at room temperature.

-

-

Washing:

-

Centrifuge the sample to pellet the white blood cells.

-

Aspirate the supernatant and resuspend the cell pellet in a wash buffer (e.g., phosphate-buffered saline with 2% fetal bovine serum).

-

Repeat the wash step.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in a known volume of sheath fluid.

-

Acquire the sample on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.

-

Collect a sufficient number of events to ensure statistical significance.

-

-

Data Analysis:

-

Use flow cytometry analysis software to gate on the lymphocyte population based on their forward and side scatter characteristics.

-

Further gate on specific lymphocyte subsets based on their expression of the targeted surface markers.

-

Calculate the percentage and absolute count of each lymphocyte population.

-

Collagen-Induced Arthritis (CIA) Murine Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

-

Animal Strain: DBA/1 mice are commonly used as they are susceptible to CIA.

-

Induction of Arthritis:

-

Primary Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject the emulsion intradermally at the base of the tail of the mice.

-

Booster Immunization: Approximately 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Drug Treatment:

-

Begin daily oral administration of this compound or vehicle control at a predetermined time point relative to the primary immunization (e.g., starting on the day of immunization for prophylactic studies, or after the onset of clinical signs for therapeutic studies).

-

-

Clinical Assessment:

-

Monitor the mice regularly for the onset and severity of arthritis.

-

Score the clinical signs of arthritis in each paw based on a standardized scoring system (e.g., 0 = no swelling, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling and erythema, 4 = maximal swelling and ankylosis).

-

-

Histopathological Analysis:

-

At the end of the study, sacrifice the mice and collect the joints.

-

Fix, decalcify, and embed the joints in paraffin.

-

Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage and bone erosion.

-

-

Immunological Analysis:

-

Collect blood to measure circulating lymphocyte counts and serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

-

Visualizing the Core Mechanisms

S1P Signaling Pathway and Lymphocyte Egress

The following diagram illustrates the role of the S1P gradient in lymphocyte egress from a lymph node and the mechanism by which this compound disrupts this process.

Caption: S1P gradient-mediated lymphocyte egress and its inhibition by this compound.

Experimental Workflow for Preclinical Evaluation of this compound

The diagram below outlines the key steps in a typical preclinical study to evaluate the efficacy of this compound in a mouse model of rheumatoid arthritis.

Caption: Workflow for assessing this compound efficacy in a mouse CIA model.

Conclusion